molecular formula C13H10FNO B1330860 Phenol, 2-[[(4-fluorophenyl)imino]methyl]- CAS No. 3382-62-5

Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Cat. No.: B1330860
CAS No.: 3382-62-5
M. Wt: 215.22 g/mol
InChI Key: COFLOZFCNFCJFM-UHFFFAOYSA-N
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Description

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 2-[[(4-fluorophenyl)imino]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-[[(4-fluorophenyl)imino]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known by its chemical formula C13H10FNO, is a compound with notable biological activity, particularly in the fields of antimicrobial and antioxidant research. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- can be synthesized through a condensation reaction between 4-fluoroaniline and salicylaldehyde. The reaction typically occurs in a methanolic medium at room temperature, resulting in the formation of the Schiff base via water elimination:

4 Fluoroaniline+SalicylaldehydePhenol 2 4 fluorophenyl imino methyl +H2O\text{4 Fluoroaniline}+\text{Salicylaldehyde}\rightarrow \text{Phenol 2 4 fluorophenyl imino methyl }+H_2O

This compound appears as a yellow solid soluble in organic solvents and possesses a molecular weight of 215.22 g/mol.

Antimicrobial Properties

Research indicates that Phenol, 2-[[(4-fluorophenyl)imino]methyl]- exhibits significant antimicrobial activity against various bacterial strains. It has shown efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it can effectively inhibit bacterial growth at low concentrations. For example:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus< 10
Escherichia coli< 20
Pseudomonas aeruginosa< 30

These results indicate that the compound has potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- have been highlighted in several studies. It is believed that the presence of the phenolic hydroxyl group contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress. Comparative studies have shown that it outperforms some common antioxidants like ascorbic acid in certain assays .

The biological activity of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is primarily attributed to its ability to interact with cellular components and disrupt microbial cell integrity. The proposed mechanisms include:

  • Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell death.
  • Inhibition of Enzymatic Activity : It might inhibit key enzymes involved in metabolic pathways essential for bacterial survival.
  • Reactive Oxygen Species (ROS) Generation : Its antioxidant properties could also lead to the generation of ROS, which can damage cellular components in pathogens .

Case Studies and Research Findings

  • Antibacterial Efficacy Study :
    A study conducted on various derivatives of Schiff bases found that Phenol, 2-[[(4-fluorophenyl)imino]methyl]- demonstrated superior antibacterial activity compared to structurally similar compounds. The study utilized agar diffusion methods to assess inhibition zones against multiple bacterial strains .
  • Antioxidant Activity Assessment :
    In vitro assays measuring DPPH radical scavenging activity indicated that Phenol, 2-[[(4-fluorophenyl)imino]methyl]- exhibited a high percentage inhibition rate comparable to established antioxidants. The results suggest its potential application in formulations aimed at reducing oxidative stress.
  • Structure-Activity Relationship (SAR) :
    Research exploring the SAR of phenolic compounds indicated that modifications to the imine group significantly affect biological activity. Substituting different functional groups on the phenolic ring altered both antimicrobial potency and antioxidant capacity .

Properties

IUPAC Name

2-[(4-fluorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFLOZFCNFCJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425188
Record name Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3382-62-5
Record name Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXYBENZYLIDENE)-4-FLUOROANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-[[(4-Fluorophenyl)imino]methyl]phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8EC65NVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the significance of the keto-enol tautomerism observed in 4-Fluoro-N-salicylideneaniline?

A1: 4-Fluoro-N-salicylideneaniline exhibits keto-enol tautomerism, a chemical equilibrium between two structural isomers. Theoretical calculations, including proton transfer scan calculations in various media, indicate that the enol form is more dominant than the keto form both in solid state and in various solvents. [] This dominance of the enol form has implications for the compound's reactivity and potential biological activity.

Q2: What do the spectroscopic and computational studies reveal about the electronic structure and potential applications of 4-Fluoro-N-salicylideneaniline?

A2: Spectroscopic techniques like FT-IR and UV-Vis spectroscopy, combined with Density Functional Theory (DFT) calculations, provide valuable insights into the molecular and electronic structure of 4-Fluoro-N-salicylideneaniline. [] These studies allow for the assignment of vibrational modes and analysis of electronic transitions, aiding in understanding its photophysical properties. Furthermore, DFT calculations reveal that the compound possesses a good first-order hyperpolarizability, suggesting its potential application in nonlinear optical (NLO) devices. [] NLO materials are crucial for various technological advancements, including optical switching, data storage, and telecommunications.

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